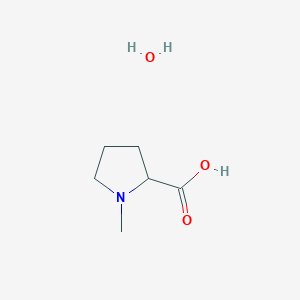
1-methylpyrrolidine-2-carboxylic Acid Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-proline monohydrate is a derivative of the amino acid proline, where a methyl group is attached to the nitrogen atom of the proline ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications. It is a crystalline solid that is soluble in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-proline monohydrate typically involves the methylation of D-proline. One common method is the reaction of D-proline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of N-Methyl-D-proline monohydrate often employs microbial processes. For example, a proline racemase–proline dehydrogenase cascade can be used for the enantioselective production of D-proline, which is then methylated to produce N-Methyl-D-proline monohydrate .
Types of Reactions:
Oxidation: N-Methyl-D-proline monohydrate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form N-methyl-D-proline alcohol.
Substitution: The compound can participate in substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of N-Methyl-D-proline.
Reduction: N-Methyl-D-proline alcohol.
Substitution: Various substituted proline derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-D-proline monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: N-Methyl-D-proline monohydrate is used in the production of chiral intermediates and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of N-Methyl-D-proline monohydrate involves its interaction with various molecular targets. It can act as a ligand for certain enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions, which can alter the conformation and function of target proteins .
Comparación Con Compuestos Similares
- N-Methyl-L-proline monohydrate
- L-Proline
- D-Proline
- N-Benzyl-L-proline
Comparison: N-Methyl-D-proline monohydrate is unique due to its specific stereochemistry and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to other proline derivatives. For example, N-Methyl-D-proline monohydrate has different solubility and reactivity profiles compared to its L-isomer and other substituted prolines .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1-methylpyrrolidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H11NO2.H2O/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H2 |
Clave InChI |
IXBKFJZWNAVSHW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


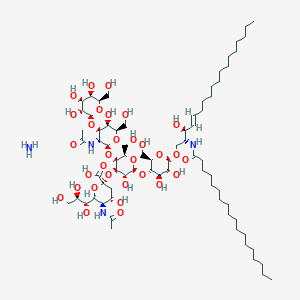
![[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate](/img/structure/B13388240.png)
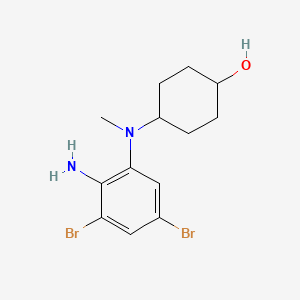
![4-[(4-Amino-4-carboxybutanoyl)amino]benzoic acid](/img/structure/B13388243.png)
![3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B13388250.png)
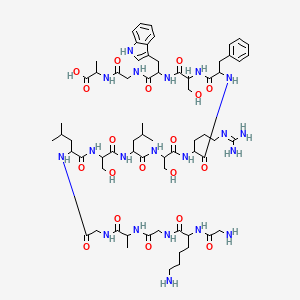
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13388262.png)
![3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13388268.png)
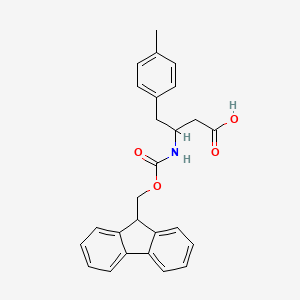
![N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)benzamide](/img/structure/B13388291.png)
![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
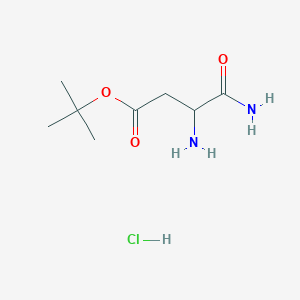
![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)
![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)
